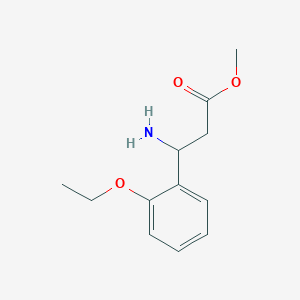
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of propanoic acid and contains an amino group and an ethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of Methyl 3-nitro-3-(2-ethoxyphenyl)propanoate.
Reduction: Formation of Methyl 3-amino-3-(2-ethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(2-ethoxyphenyl)propanoate
- Methyl (s)-3-amino-3-(2-ethoxyphenyl)propanoate
Uniqueness
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate is unique due to its specific substitution pattern on the propanoate backbone. This unique structure imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate, a chiral amino acid derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₆ClNO₃
- Molecular Weight : 245.70 g/mol
- Structure : The compound features an ethoxyphenyl group attached to a propanoate backbone, with functional groups including an amino group (-NH₂) and a carboxylate moiety (-COO⁻), which may facilitate interactions with biological macromolecules.
The mechanism by which this compound exerts its biological effects is primarily through interactions with proteins and nucleic acids. The amino group can form hydrogen bonds, while the ester group may undergo hydrolysis to release active derivatives. These interactions can modulate enzyme and receptor activities, leading to various biological effects.
Anticancer Potential
Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to inhibit the proliferation of prostate cancer cells. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent .
Enzyme Inhibition Studies
The compound has also been investigated for its ability to inhibit specific enzymes. In particular, it has been noted for its role in enzyme inhibition and protein interactions, which are critical in various biochemical pathways .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Cell Proliferation and Apoptosis :
- Antimicrobial Activity :
-
Pharmacokinetics :
- The pharmacokinetic profile of this compound suggests good solubility and stability, which are advantageous for drug development. The compound's ability to cross biological membranes enhances its potential for therapeutic applications.
Comparative Table of Biological Activities
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7,10H,3,8,13H2,1-2H3 |
InChI Key |
CTYYUTQJPDWHDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















